3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound includes a pyrazole ring substituted with dimethyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 2,2-dimethylpropan-1-amine as a starting material, which is then reacted with 1,3-dimethyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine.
2,2-Dimethylpropan-1-amine: Another precursor used in the synthesis.
3-(5-Aminopyrazol-1-yl)-2,2-dimethylpropan-1-amine: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-8-5-9(13(4)12-8)6-10(2,3)7-11/h5H,6-7,11H2,1-4H3 |
InChI Key |
LFNUGMAVJAPMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)(C)CN)C |
Origin of Product |
United States |
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